molecular formula C17H15NO3 B2436785 Chembl4531331 CAS No. 1094557-73-9

Chembl4531331

Cat. No. B2436785
CAS RN: 1094557-73-9
M. Wt: 281.311
InChI Key: VCZOKCYYNCZGKF-UHFFFAOYSA-N
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Description

Chembl4531331 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for many researchers.

Mechanism Of Action

The mechanism of action of Chembl4531331 involves the inhibition of certain enzymes and the modulation of neurotransmitter activity. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. By inhibiting HDACs, Chembl4531331 can regulate the expression of genes involved in cancer cell growth, making it a potential candidate for cancer treatment. In addition, this compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
Chembl4531331 has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, Chembl4531331 has been shown to modulate the activity of GABA receptors, leading to changes in neurotransmitter activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using Chembl4531331 in lab experiments is its potential to inhibit cancer cell growth and modulate neurotransmitter activity, making it a valuable tool for cancer research and neuroscience. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of Chembl4531331. One direction is to further investigate its potential applications in cancer research and drug discovery. Another direction is to study its effects on other neurotransmitter systems in the brain, which could lead to the development of new treatments for neurological disorders. Additionally, further studies are needed to optimize the synthesis process of Chembl4531331, making it more accessible for researchers.

Synthesis Methods

The synthesis of Chembl4531331 involves a complex process that requires several steps. The starting material for the synthesis is 2,4-difluorophenylacetic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-aminobenzimidazole in the presence of a base to obtain Chembl4531331.

Scientific Research Applications

Chembl4531331 has shown potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, Chembl4531331 has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes. In neuroscience, this compound has been found to modulate the activity of neurotransmitters, making it a potential candidate for the treatment of neurological disorders. In drug discovery, Chembl4531331 has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-12-5-3-4-11(8-12)17(19)15-10-18-16-7-6-13(21-2)9-14(15)16/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZOKCYYNCZGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 43162120

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